

Derazantinib orphan drug designation iCCA

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Compound Focus: Derazantinib

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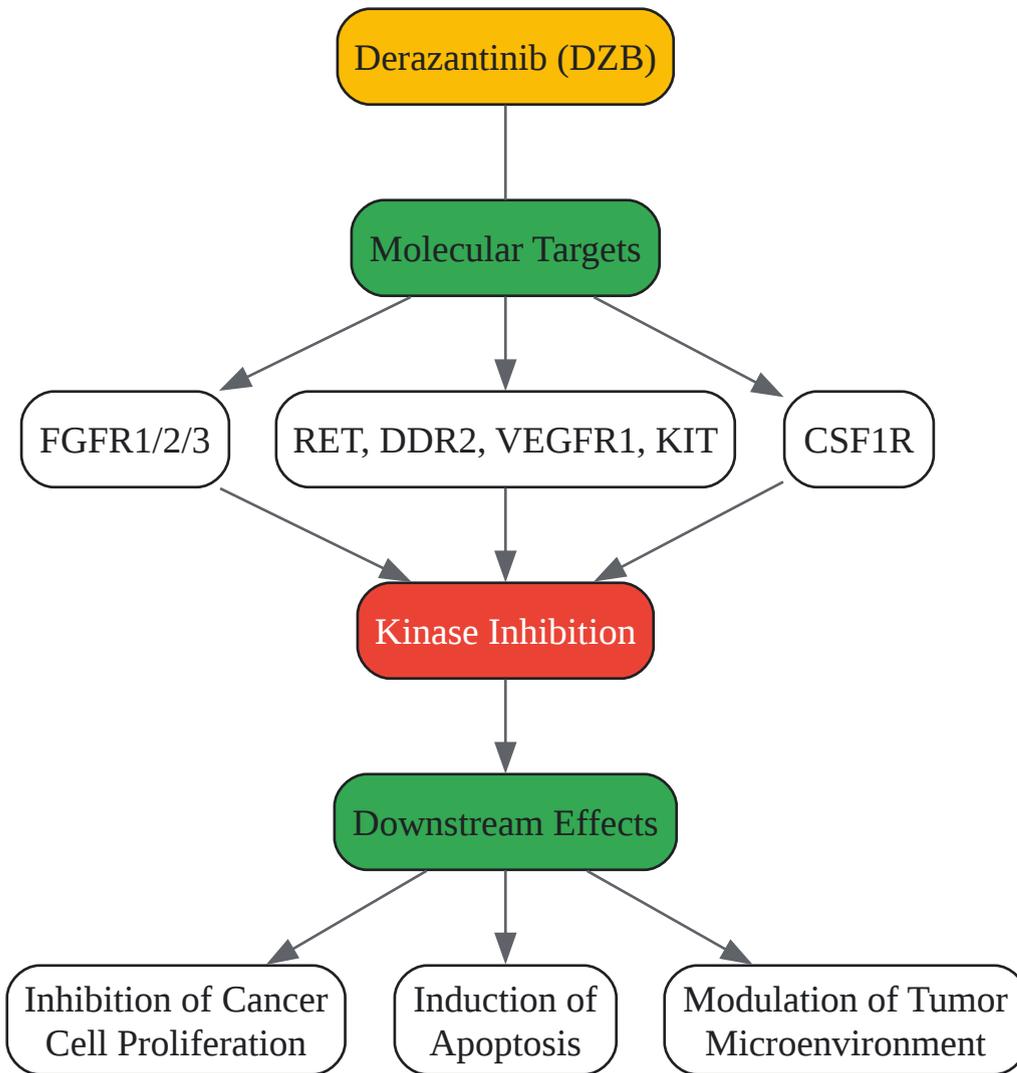
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Mechanism of Action and Pharmacodynamics

Derazantinib is an orally bioavailable, ATP-competitive small-molecule inhibitor. Its primary mechanism of action involves potent and selective targeting of the Fibroblast Growth Factor Receptor (FGFR) family, a key signaling pathway in certain cancers [1] [2].

- **Primary Target Profile:** It functions as a **pan-FGFR inhibitor** with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1]. The dysregulation of FGFR signaling, particularly **FGFR2 gene fusions**, is a recognized oncogenic driver in a significant subset of iCCA cases [2].
- **Multi-Kinase Activity:** Beyond the FGFR family, **derazantinib** inhibits several other kinases, including **RET, DDR2, VEGFR1, and KIT**, as well as the **colony-stimulating factor 1 receptor (CSF1R)** [1] [3]. Inhibition of CSF1R is thought to modulate the tumor microenvironment by affecting tumor-promoting macrophages [3].
- **Preclinical Evidence:** In FGFR2-driven xenograft models (including models with FGFR2 fusions and amplifications), **derazantinib** demonstrated potent inhibition of tumor growth, supporting its rationale for clinical development in iCCA [2].

The diagram below illustrates the primary molecular targets of **derazantinib** and its downstream effects on cancer cell processes.



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Derazantinib inhibits multiple kinase targets, leading to anti-tumor effects.

Clinical Trial Data and Efficacy

The clinical development of **derazantinib** for iCCA is supported by phase 1/2 and phase 2 studies, which demonstrate its efficacy in patients with advanced, previously treated disease harboring **FGFR2 genetic alterations**.

Key Clinical Studies and Efficacy Outcomes

Trial Identifier	Phase	Patient Population	Key Efficacy Results	Primary Endpoint Met
NCT01752920 [1] [2] 1/2 29 pts with unresectable iCCA & FGFR2 fusion ORR: 20.7% DCR: 82.8% Median PFS: 5.7 months N/A (Safety & Tolerability) FIDES-01 (NCT03230318) [1] [3] 2 103 pts (Cohort 1) with iCCA & FGFR2 fusion ORR: 20.4% DCR: 72.8% Median PFS: 6.6 months Yes (Predefined ORR)				

ORR: Objective Response Rate; DCR: Disease Control Rate (PR + SD); PFS: Progression-Free Survival.

Safety Profile: The most common treatment-related adverse events across trials included **hyperphosphatemia** (an on-target effect of FGFR inhibition), asthenia/fatigue, increased liver enzymes, nausea, dry mouth, and dry eye [2] [3]. The safety profile was generally manageable, with low rates of certain toxicities like nail disorders and stomatitis compared to other FGFR inhibitors [3].

Experimental Protocol Overview

For researchers designing preclinical or clinical studies, the methodology from key **derazantinib** trials serves as a useful reference.

- **Patient Selection (Phase 1/2 Trial):** The pivotal study enrolled adults with histologically confirmed, unresectable or metastatic iCCA. A key inclusion criterion was the presence of an **FGFR2 gene fusion**, confirmed by next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH), performed either locally or in a CLIA-certified central lab [2].
- **Dosing Regimen:** The **recommended phase 2 dose (RP2D)** was established at **300 mg, administered orally once daily** in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. The protocol allowed for dose interruption and reduction to manage toxicities [2].
- **Efficacy Assessment:** Tumor response was evaluated radiologically according to **RECIST 1.1 guidelines**. Scans (CT or MRI) were performed at baseline and then approximately every 8 weeks. Assessments were reviewed by independent central radiologists in the FIDES-01 trial [2] [3].
- **Pharmacodynamic Analysis:** Exploratory biomarker work included serial blood collection to monitor soluble factors such as **serum phosphate** and plasma **FGF19, FGF21, and FGF23** levels, measured using commercial ELISA kits. These serve as potential biomarkers for FGFR pathway engagement [2].

Development Context and Future Directions

Derazantinib's development path reflects the evolving landscape of targeted therapy in iCCA.

- **Regulatory Status: Derazantinib** has received **Orphan Drug Designation** from both the FDA and the European Medicines Agency for iCCA [4]. As of the latest information, it has not yet received full FDA approval. Other FGFR inhibitors, such as pemigatinib and infigratinib, have achieved FDA approval for this indication [5].
- **Clinical Trial Landscape:** The confirmatory **FIDES-01** study is a pivotal, single-arm, phase II trial. While enrollment in the cohort for patients with FGFR2 fusions is complete, a second cohort for patients with **FGFR2 mutations or amplifications** was ongoing [1] [3].
- **Combination Therapy Potential:** Based on its unique kinase inhibition profile (including CSF1R), **derazantinib** has been investigated in combination with immune checkpoint inhibitors. However, the **FIDES-02 study** combining **derazantinib** with atezolizumab in metastatic urothelial cancer did not demonstrate sufficient efficacy to support further development in that setting [6].
- **Addressing Drug Resistance:** A key challenge with FGFR inhibitors is the development of acquired resistance. Research is focused on mechanisms such as secondary FGFR2 kinase domain mutations. This has spurred the development of next-generation inhibitors (e.g., futibatinib) and exploration of combination strategies to overcome resistance [5].

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